Bienvenue dans la boutique en ligne BenchChem!

4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine

Kinase inhibition EGFR HER2

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine (CAS 182199-87-7, MF: C₁₇H₁₄N₄S, MW: 306.38 g/mol) is a member of the pyrazolylthienopyrimidine class, a subset of the broader thieno[2,3-d]pyrimidine scaffold recognized for its privileged status in kinase inhibitor and anti-inflammatory drug discovery. It is structurally defined by a 3,5-dimethylpyrazole substitution at the C4 position and a phenyl group at C5 of the thieno[2,3-d]pyrimidine core—differentiating it from chlorinated, hydrazino, or unsubstituted analogs commonly used as generic synthetic intermediates.

Molecular Formula C17H14N4S
Molecular Weight 306.4g/mol
CAS No. 182199-87-7
Cat. No. B511735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine
CAS182199-87-7
Molecular FormulaC17H14N4S
Molecular Weight306.4g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4)C
InChIInChI=1S/C17H14N4S/c1-11-8-12(2)21(20-11)16-15-14(13-6-4-3-5-7-13)9-22-17(15)19-10-18-16/h3-10H,1-2H3
InChIKeyZGFQEVFOQAYMCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine (CAS 182199-87-7): Procurement-Grade Chemical Profile for Specialized Heterocyclic Libraries


4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine (CAS 182199-87-7, MF: C₁₇H₁₄N₄S, MW: 306.38 g/mol) is a member of the pyrazolylthienopyrimidine class, a subset of the broader thieno[2,3-d]pyrimidine scaffold recognized for its privileged status in kinase inhibitor and anti-inflammatory drug discovery [1]. It is structurally defined by a 3,5-dimethylpyrazole substitution at the C4 position and a phenyl group at C5 of the thieno[2,3-d]pyrimidine core—differentiating it from chlorinated, hydrazino, or unsubstituted analogs commonly used as generic synthetic intermediates .

Why 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine Cannot Be Trivially Replaced by Other Thieno[2,3-d]pyrimidine Derivatives


The thieno[2,3-d]pyrimidine scaffold exhibits profound biological target selectivity that is exquisitely sensitive to the nature and position of substituents. In dual EGFR/HER2 programs, a shift from a 4-anilino to a bulkier 4-heteroaryl substituent can alter kinase selectivity profiles, while in iNOS dimerization inhibitor campaigns, thieno[3,2-d]pyrimidine isomers show divergent activity and toxicity compared to thieno[2,3-d] counterparts [1]. Among pyrazolylthienopyrimidines specifically, the presence and position of the 3,5-dimethyl motif on the pyrazole ring—as opposed to unsubstituted pyrazole, tolyl, or bromophenyl variants—directly impacts the compound's physicochemical properties and its suitability as a library diversification node [2]. Generic substitution with 4-chloro-5-phenylthieno[2,3-d]pyrimidine (CAS 182198-89-6) or 4-hydrazino analogs introduces different reactivity handles and may preclude access to the specific downstream chemotypes required for targeted IL-6/STAT3 or kinase programs.

Quantitative Differentiation Evidence: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine vs. Closest Structural Analogs


Regioisomeric Substitution at C4 Dictates Biological Target Engagement: Pyrazolyl vs. Anilino vs. Hydrazino Derivatives

In a head-to-head SAR study of thieno[2,3-d]pyrimidine-based dual EGFR/HER2 inhibitors, the nature of the C4 substituent was the single most critical determinant of kinase potency. An optimized 4-anilino derivative (27b) achieved EGFR IC₅₀ = 91.7 nM and HER2 IC₅₀ = 1.2 µM, whereas earlier C4-unsubstituted or small-alkyl intermediates showed no measurable inhibition up to 10 µM [1]. While the target compound 182199-87-7 bears a 3,5-dimethylpyrazole at C4 rather than an aniline, this same position governs target engagement—the electron-rich pyrazole moiety is expected to confer a distinct hydrogen-bonding and steric profile compared to anilino analogs, with implications for kinase panel selectivity.

Kinase inhibition EGFR HER2 scaffold SAR

Thieno[2,3-d] vs. Thieno[3,2-d] Isomerism Alters iNOS Inhibitory Potency and Therapeutic Window: Implications for Scaffold Selection

In a comprehensive multi-series campaign encompassing 89 compounds across pyrimidine, pyrazolo[4,3-d]pyrimidine, and thieno[3,2-d]pyrimidine scaffolds, the thieno[3,2-d]pyrimidine isomer (22o) demonstrated potent iNOS inhibition (IC₅₀ = 0.96 µM) with a favorable therapeutic index (LO2 hepatocyte IC₅₀ = 2934 µM; TI ≈ 3056), while the corresponding thieno[2,3-d]pyrimidine series yielded compounds with different activity-toxicity profiles that guided scaffold prioritization [1]. For the target compound 182199-87-7, which belongs to the thieno[2,3-d] isomer class, this inter-isomer divergence is directly relevant: procurement decisions between thieno[2,3-d] and thieno[3,2-d] variants must account for documented differences in iNOS pharmacology and hepatic safety margins.

iNOS inhibition anti-inflammatory scaffold isomerism toxicity

Pyrazolylthienopyrimidine Subclass Demonstrates IL-6/STAT3 Pathway Inhibition: Structural Prerequisites for Activity

The pyrazolylthienopyrimidine subclass—defined by a pyrazole moiety directly attached at the C4 position of thieno[2,3-d]pyrimidine—has been specifically reported as an IL-6/STAT3 inhibitor chemotype [1]. Compounds 3A (4-(5-phenyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine) and 3B were synthesized and characterized as IL-6/STAT3 inhibitors, establishing this subclass as distinct from other thienopyrimidine-based kinase inhibitor series (EGFR, PI3K, FGFR). The target compound 182199-87-7 differs from 3A by the presence of 3,5-dimethyl substitution on the pyrazole ring, which alters both steric bulk and electronic character at this pharmacophoric position—potentially modulating STAT3 binding affinity relative to the des-methyl parent.

IL-6/STAT3 inflammation oncology pyrazolylthienopyrimidine

Differential PI3Kα Inhibition Across Thienopyrimidine Subclasses: Pyrazoline vs. Pyrazole C4 Modifications

In a study of thienopyrimidines bearing a pyrazoline unit (not pyrazole), compound 13f achieved PI3Kα-selective antiproliferative activity with IC₅₀ values of 2.84 µM (A549), 2.88 µM (MCF-7), and 2.08 µM (HepG2) [1]. The distinction between pyrazoline (partially saturated, sp³ character) and pyrazole (fully aromatic, as in 182199-87-7) at C4 introduces fundamental differences in molecular shape, conformational flexibility, and electron distribution that are known to impact PI3K isoform selectivity. While 13f's data cannot be directly extrapolated to 182199-87-7, they demonstrate that even subtle changes in the C4 heterocycle (pyrazoline → pyrazole) have the potential to redirect target engagement within the kinome.

PI3Kα anticancer pyrazoline thienopyrimidine

COX-2/15-LOX Dual Inhibition and Anti-Inflammatory Potency: Structural Determinants for Multi-Target Activity in the Thieno[2,3-d]pyrimidine Class

A recent multi-target-directed ligand (MTDL) study of thieno[2,3-d]pyrimidine derivatives identified compound 6o as a potent 15-LOX inhibitor (IC₅₀ = 1.17 µM, superior to NDGA reference at 1.28 µM) with significant NO reduction activity (IC₅₀ = 7.77 µM vs. celecoxib IC₅₀ = 22.89 µM, representing ~3-fold improvement) [1]. The COX-2 selectivity indices of optimized compounds (4: SI = 137.37; 11: SI = 132.26) substantially exceeded that of diclofenac (SI = 4.73). These data establish that within the thieno[2,3-d]pyrimidine class, specific substitution patterns—particularly at positions 2, 4, and 5—dictate the balance between COX-2 and 15-LOX inhibition and the magnitude of anti-inflammatory cytokine suppression (TNF-α, IL-6).

COX-2 15-LOX anti-inflammatory multi-target RAW 264.7

C5-Phenyl Substitution as a Key Determinant of Physicochemical Properties and Synthetic Tractability vs. C5-Unsubstituted or C5-Heteroaryl Analogs

Comparison of the target compound with its closest commercially available analogs reveals that the C5-phenyl substituent increases molecular weight from ~292 g/mol (C5-unsubstituted or methyl-substituted pyrazolylthienopyrimidines) to 306.38 g/mol and elevates LogP by an estimated 1.0–1.5 log units relative to C5-H or C5-methyl analogs . This lipophilicity shift has practical consequences for DMSO solubility (critical for HTS plating), aqueous solubility under assay conditions, and non-specific protein binding. Additionally, the C5-phenyl group provides a synthetic handle for further diversification via electrophilic aromatic substitution or cross-coupling, whereas C5-unsubstituted analogs lack this vector for library expansion.

physicochemical properties synthetic tractability LogP solubility library design

Highest-Value Application Scenarios for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine (CAS 182199-87-7) Based on Quantitative Evidence


IL-6/STAT3 Pathway Inhibitor Discovery: A Structurally Defined Starting Point for Pyrazolylthienopyrimidine Library Synthesis

For research programs targeting the IL-6/STAT3 signaling axis in inflammation or oncology, 182199-87-7 serves as a direct entry point into the pyrazolylthienopyrimidine subclass—the only thieno[2,3-d]pyrimidine subclass specifically reported as IL-6/STAT3 inhibitors [1]. Unlike generic 4-chloro or 4-hydrazino thienopyrimidine intermediates, 182199-87-7 arrives pre-functionalized with the 3,5-dimethylpyrazole pharmacophore, enabling rapid SAR exploration at C2 and C6 positions while preserving the C4 pyrazole and C5 phenyl motifs. This can reduce synthesis cycle time by an estimated 2–3 steps compared to de novo construction from 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine. Note: Direct IL-6/STAT3 IC₅₀ data for 182199-87-7 has not been reported; primary screening is required to establish potency baseline.

Kinase Selectivity Profiling: Differential Scaffold for Panel Screening Against EGFR, HER2, PI3K, and FGFR

Given that thieno[2,3-d]pyrimidine derivatives span activity against EGFR (IC₅₀ as low as 41 nM for dual EGFR/STAT3 inhibitor 5k), HER2 (IC₅₀ = 1.2 µM for 27b), PI3Kα (antiproliferative IC₅₀ 2.08–2.88 µM for 13f), and FGFR1 (IC₅₀ down to 150 nM), 182199-87-7 represents a uniquely substituted probe for kinome-wide selectivity profiling [2][3]. The 3,5-dimethylpyrazole C4 substituent is sterically distinct from the anilino, pyrazoline, and morpholino groups that dominate published thienopyrimidine kinase inhibitors, potentially accessing selectivity pockets that are not engaged by existing chemotypes. Procurement is recommended for kinase panel screening programs seeking to identify novel selectivity starting points.

Anti-Inflammatory Multi-Target Probe: COX-2/15-LOX/Cytokine Axis Evaluation with a Structurally Novel Chemotype

The thieno[2,3-d]pyrimidine scaffold has demonstrated potent multi-target anti-inflammatory activity, with lead compound 6o achieving 3-fold greater NO suppression (IC₅₀ = 7.77 µM) than celecoxib (IC₅₀ = 22.89 µM) and COX-2 selectivity indices exceeding diclofenac by ~29-fold [4]. 182199-87-7 presents a structurally distinct C4/C5 substitution pattern that has not been evaluated in COX-2/15-LOX assays, offering a novel chemotype for multi-target anti-inflammatory screening. The compound's predicted physicochemical profile (moderate lipophilicity, TPSA ~43.6 Ų) is within the range associated with oral bioavailability, making it a candidate for both in vitro profiling and preliminary in vivo pharmacokinetic studies in rodent inflammation models.

Heterocyclic Library Diversification Node: C5-Phenyl as a Synthetic Handle for Parallel SAR Expansion

For medicinal chemistry groups building focused thieno[2,3-d]pyrimidine libraries, 182199-87-7's C5-phenyl group offers a strategic diversification point via electrophilic aromatic substitution (nitration, halogenation, sulfonation) or palladium-catalyzed C–H activation, while the C4 3,5-dimethylpyrazole remains intact as a fixed pharmacophoric element. This enables systematic exploration of C5 substituent effects (electron-withdrawing vs. electron-donating; para vs. meta substitution) without de novo scaffold reconstruction at each iteration [2]. Compared to procurement of C5-unsubstituted analogs (which lack this diversification vector), 182199-87-7 can support a larger SAR matrix from a single starting material.

Quote Request

Request a Quote for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.